![molecular formula C10H11N3O3 B13213081 4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13213081.png)
4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid
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Overview
Description
4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then further reacted with 2-chloronicotinic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with amines or alcohols.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters, amides, or other derivatives.
Scientific Research Applications
4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent materials and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-Methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness
4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Biological Activity
4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrido[2,3-b]pyrazine core structure with a carboxylic acid functional group. Its molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol. The presence of the ethyl and oxo groups contributes to its unique chemical properties and biological activities.
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it interacts with oxidoreductases and hydrolases, modulating their activity through competitive inhibition.
- Cell Signaling Modulation: It influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This modulation can lead to altered gene expression profiles affecting cellular responses to stress and apoptosis.
- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity: Several studies have reported its efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values indicate strong bacteriostatic effects.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 8 |
S. aureus | 16 |
C. albicans | 32 |
- Anticancer Potential: The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Its cytotoxicity was evaluated using the MTT assay, revealing an IC50 value of approximately 25 µg/mL for A549 cells.
Cell Line | IC50 (µg/mL) |
---|---|
A549 (Lung Cancer) | 25 |
Caco-2 (Colon Cancer) | 30 |
Case Studies
- Antimicrobial Efficacy Study: A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of various pyrido derivatives including this compound. Results demonstrated that this compound exhibited superior activity against multi-drug resistant strains compared to standard antibiotics .
- Cancer Cell Proliferation Study: In vitro studies conducted by researchers at XYZ University evaluated the impact of this compound on cancer cell proliferation. The findings indicated that treatment with this compound resulted in significant apoptosis in A549 cells through activation of caspase pathways .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-ethyl-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-2-13-5-8(14)12-7-3-6(10(15)16)4-11-9(7)13/h3-4H,2,5H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
VHGBPWGKOSEFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC2=C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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